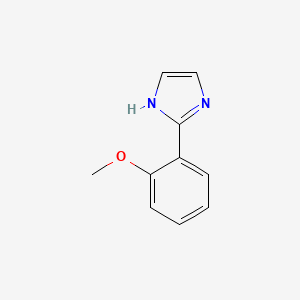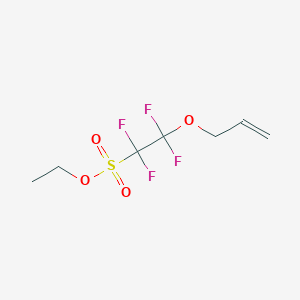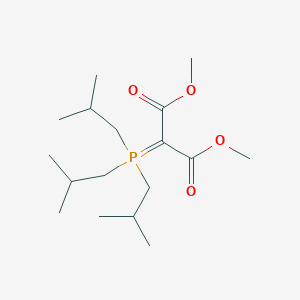
2-(2-Methoxyphenyl)-1h-imidazole
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. The presence of the 2-methoxyphenyl group in this compound adds unique chemical properties, making it a subject of interest in various fields of research.
Mécanisme D'action
Target of Action
Related compounds such as 2-methoxyphenyl isocyanate have been reported to interact with organic amines . These amines are protected through carbamate bond mediated cappings .
Mode of Action
It can be inferred from related compounds that it may involve the formation of chemically stable urea linkages for the protection/deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isocyanate, a related compound, enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step .
Biochemical Pathways
Related compounds have been shown to impact the wnt pathway . The Wnt pathway is a series of events that, when activated, lead to changes in gene expression. It plays crucial roles in cell proliferation, differentiation, and migration.
Pharmacokinetics
For instance, the study of MaxiPost, a related compound, revealed that it has a mean terminal half-life of 37 hours in plasma . The maximum concentrations reached after oral administration were in the micromolar range, and the bioavailability varied among different compounds .
Result of Action
Based on the mode of action, it can be inferred that the compound may influence the structure and function of proteins by protecting/deprotecting amino groups .
Action Environment
The stability of the urea linkage in related compounds under acidic, alkaline, and aqueous conditions suggests that the compound’s action, efficacy, and stability may be influenced by the ph of the environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxybenzylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Methoxyphenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the imidazole ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
2-(2-Methoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparaison Avec Des Composés Similaires
- 2-Methoxyphenyl isocyanate
- 2-Methoxyphenyl piperazine
- 2-Methoxyphenyl benzoxazole
Uniqueness: 2-(2-Methoxyphenyl)-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazole ring and methoxyphenyl group contribute to its versatility in various applications.
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-3-2-4-8(9)10-11-6-7-12-10/h2-7H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCBVNUOEFLXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(3'-Fluoro[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B3042088.png)
![(1R,2S,4S)-7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3042089.png)

![N'-({[(1,2,2-Trichlorovinyl)amino]carbonyl}oxy)-3,5-bis(trifluoromethyl)benzenecarboximidamide](/img/structure/B3042093.png)








